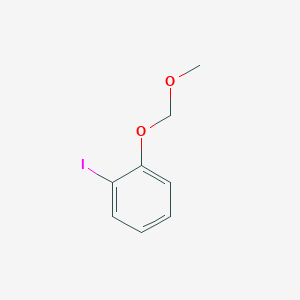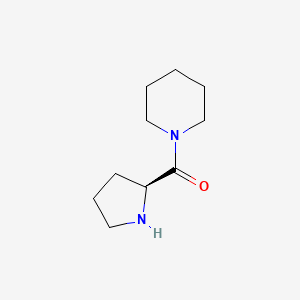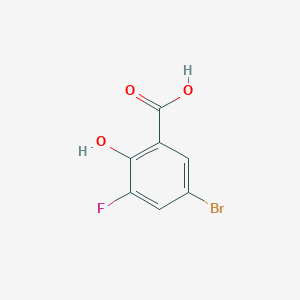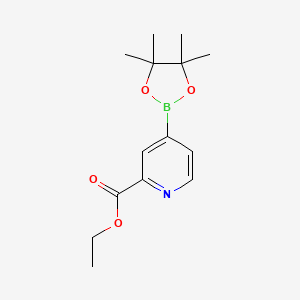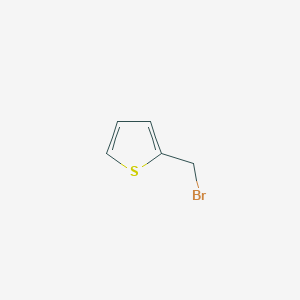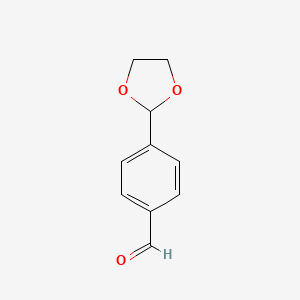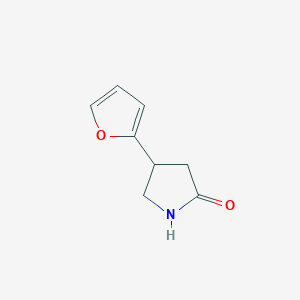
4-(Furan-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-yl)pyrrolidin-2-one is a heterocyclic compound that features both furan and pyrrolidinone moieties. The furan ring, a five-membered oxygen-containing aromatic heterocycle, is known for its presence in various natural products and pharmaceuticals. Pyrrolidinones are lactam structures with a five-membered ring containing a nitrogen atom, which are often found in bioactive molecules. The combination of these two structures can potentially offer a compound with unique chemical and biological properties.
Synthesis Analysis
The synthesis of compounds related to 4-(Furan-2-yl)pyrrolidin-2-one has been explored in several studies. For instance, the synthesis of polysubstituted furans and pyrroles can be achieved from propargyl alcohols and terminal alkynes under specific conditions, with water being the only byproduct in the case of pyrroles . Another method involves the use of ynolates to prepare multisubstituted furans and pyrroles through a formal [4 + 1] annulation process . Additionally, a novel series of tetra-substituted furan[3,2-b]pyrroles, which are structurally related to 4-(Furan-2-yl)pyrrolidin-2-one, have been synthesized from furaldehyde, allowing for a divergent synthesis with multiple substitution possibilities .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Furan-2-yl)pyrrolidin-2-one has been studied using various analytical techniques. For example, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was investigated using single crystal X-ray diffraction data, revealing details about the molecular geometry and intermolecular interactions in the solid state .
Chemical Reactions Analysis
Reactions involving the furan and pyrrolidinone moieties have been reported. Regioselective alkylation of related compounds, such as 4-(pyrrolidin-1-yl)furan-2(5H)-one, with aldehydes and triethylsilane has been described, leading to C3 alkylated derivatives . Additionally, the synthesis of substituted furans and pyrroles through CuCl2-catalyzed heterocyclodehydration has been demonstrated, which could be relevant for the functionalization of 4-(Furan-2-yl)pyrrolidin-2-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Furan-2-yl)pyrrolidin-2-one and related compounds are influenced by their molecular structure. For instance, the presence of the furan ring contributes to the electron-donating properties, as seen in the synthesis and structure-activity relationship study of thiazolopyrimidine derivatives containing the furan moiety . The reactivity of furan-3-ones with diamines has also been explored, leading to the formation of pyrrol-2-ylidene-acetates with moderate yields, which suggests potential reactivity patterns for 4-(Furan-2-yl)pyrrolidin-2-one .
Wissenschaftliche Forschungsanwendungen
DNA Intercalative Human Topoisomerase IIα Catalytic Inhibitor
4-(Furan-2-yl)pyrrolidin-2-one derivatives have been explored for their potential in anticancer therapies. A study by Jeon et al. (2017) synthesized a novel 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one (TI-1-190) using microwave-assisted methods. This compound was identified as a DNA intercalative human topoisomerase IIα catalytic inhibitor, showcasing stronger activity and lower DNA toxicity than etoposide, a commonly used topoisomerase II poison. This suggests a promising avenue for caspase 3-independent anticancer treatments (Jeon et al., 2017).
Synthesis of Novel Derivatives
Peng et al. (2020) reported on the synthesis of 4-(furan-2-yl)-3,4-dihydro-2H-pyrrol-2-one derivatives. Their approach, using silver(I)-catalyzed cascade cyclization/cyclopropanation/ring-cleavage/nucleophilic substitution reaction of enynones with enamines, highlights the chemical versatility of 4-(Furan-2-yl)pyrrolidin-2-one. This method offers advantages like high chemoselectivity and mild reaction conditions, contributing to the synthetic chemistry field (Peng et al., 2020).
Asymmetric Synthesis in Organic Chemistry
Bruyère et al. (2003) explored the reactivity of 5-methyl-4-(pyrrolidin-1-yl)-5H-furan-2-one with aldehydes and acyl chlorides, followed by reduction. Their work in the asymmetric synthesis of 5-(1-hydroxyalkyl)-5-methyl-5H-furan-2-ones contributes to the development of enantio-enriched compounds, an important aspect of organic chemistry and drug development (Bruyère et al., 2003).
Supramolecular Gelators
Panja et al. (2018) designed and synthesized pyrrole and furan-based pyridine/pyridinium bisamides, including derivatives of 4-(furan-2-yl)pyrrolidin-2-one, for potential use as supramolecular gelators. These compounds exhibited metallogel formation and selective sensing abilities, showing promise in various applications, such as drug release and selective discrimination of amino acids (Panja et al., 2018).
Food-Related Maillard Reactions
Frank and Hofmann (2000) studied the influence of the carbohydrate moiety on the formation of chromophores during food-related Maillard reactions, involving compounds like 4-(pyrrolidin-1-yl)furan-2-one. This research contributes to a better understanding of food chemistry, particularly in the context of color and flavor development during cooking processes (Frank & Hofmann, 2000).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(furan-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8-4-6(5-9-8)7-2-1-3-11-7/h1-3,6H,4-5H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCRVTRBKUOZPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539507 |
Source


|
| Record name | 4-(Furan-2-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)pyrrolidin-2-one | |
CAS RN |
88221-11-8 |
Source


|
| Record name | 4-(Furan-2-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)
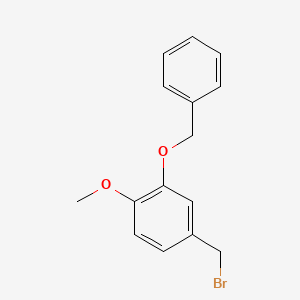
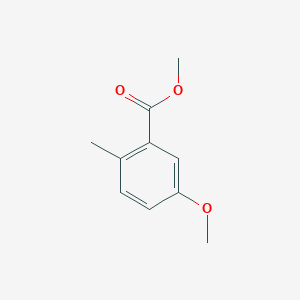

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)
